An In-Depth Technical Guide to the Structure Elucidation of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate
An In-Depth Technical Guide to the Structure Elucidation of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate, a significant derivative of the anthracycline antibiotic, Daunorubicin. As a crucial reference standard and potential impurity in the synthesis of Daunorubicin-related active pharmaceutical ingredients (APIs), its unambiguous identification is paramount for regulatory compliance, quality control, and drug safety. This document moves beyond a simple listing of analytical techniques, delving into the scientific rationale behind the selection of methods and the interpretation of the resulting data.
Introduction: The Significance of 8-Desacetyl-8-carboxy Daunorubicin
8-Desacetyl-8-carboxy Daunorubicin is a key related substance of Daunorubicin, an antineoplastic agent used in the treatment of various cancers.[1][2] Its structure differs from the parent compound by the hydrolysis of the C-8 acetyl group to a carboxylic acid. This modification significantly alters the molecule's polarity and potential biological activity. The presence of this and other related compounds in the final drug product must be strictly controlled to ensure safety and efficacy.[1][2] Therefore, a robust and scientifically sound approach to its structural elucidation is not merely an academic exercise but a critical component of pharmaceutical development and manufacturing.
This guide will systematically walk through a multi-technique approach to confirm the identity and structure of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate, emphasizing the synergy between different analytical methods to build a cohesive and irrefutable structural assignment.
Foundational Knowledge: Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of the target molecule is the first step in its characterization. This data informs the selection of appropriate analytical conditions and provides a preliminary basis for identification.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈ClNO₁₁ · xH₂O | [2][3] |
| Molecular Weight | 565.96 g/mol (anhydrous) | [2][3] |
| IUPAC Name | (2S,4S)-4-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-2-carboxylic acid hydrochloride | [1] |
| Appearance | Red Solid | [4] |
Strategic Approach to Structure Elucidation: A Multi-Faceted Workflow
The definitive elucidation of a complex organic molecule like 8-Desacetyl-8-carboxy Daunorubicin requires a multi-pronged analytical strategy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment. The following workflow is proposed as a robust and self-validating system.
Caption: A strategic workflow for the comprehensive structure elucidation of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate.
Experimental Protocols and Data Interpretation
Purity Assessment and Isolation: High-Performance Liquid Chromatography (HPLC)
Rationale: Before detailed structural analysis, it is imperative to ensure the purity of the analyte. HPLC is the gold standard for separating the target compound from potential impurities, including the parent drug Daunorubicin, its precursors, and other degradation products. A stability-indicating HPLC method is crucial.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of an aqueous buffer (e.g., ammonium formate with formic acid for pH control) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation from known and potential impurities.
-
Detection: UV-Vis detector at a wavelength where the anthracycline chromophore has significant absorbance (typically around 254 nm and 485 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Data Interpretation: The chromatogram should show a single, sharp, and symmetrical peak for 8-Desacetyl-8-carboxy Daunorubicin. The retention time will be different from that of Daunorubicin due to the increased polarity of the carboxylic acid group compared to the acetyl group. The peak purity should be assessed using a photodiode array (PDA) detector.
Molecular Weight and Fragmentation: Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS provides crucial information about the molecular weight of the compound and its fragmentation pattern, which is instrumental in piecing together the structure.
Experimental Protocol:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for anthracyclines.
-
Mass Analyzer: A quadrupole or ion trap analyzer can be used for initial MS and MS/MS experiments.
-
Scan Range: m/z 100-1000.
-
Collision-Induced Dissociation (CID): Perform MS/MS on the protonated molecular ion to induce fragmentation.
Data Interpretation:
-
Expected Molecular Ion: In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 566.0, corresponding to the anhydrous molecular weight of 565.96 g/mol .
-
Key Fragmentation Pathway: A characteristic fragmentation of anthracyclines is the cleavage of the glycosidic bond. This results in two major fragment ions:
-
The aglycone portion (the tetracyclic ring system).
-
The daunosamine sugar moiety. This facile loss of the sugar moiety during ionization is a well-documented phenomenon for daunorubicin-containing molecules.
-
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS (e.g., using a TOF or Orbitrap analyzer) is essential. The measured exact mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass for C₂₆H₂₈NO₁₁ (the protonated form).
Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. This is particularly useful for confirming the presence of the carboxylic acid and the absence of the acetyl group.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.
-
Spectral Range: 4000-400 cm⁻¹.
Data Interpretation: The IR spectrum should be compared with that of Daunorubicin. Key differences to look for include:
-
Presence of a broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
Presence of a C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.
-
Absence of the characteristic C=O stretch of the acetyl group found in Daunorubicin (around 1715 cm⁻¹).
-
Shared features with Daunorubicin, such as the quinone C=O stretches, aromatic C=C stretches, and C-O stretches.
Definitive Structure and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all protons and carbons and confirm the connectivity of the molecule.
Experimental Protocol:
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the proton environments, their integrations, and coupling patterns.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Data Interpretation (Hypothetical Data Based on Structural Knowledge):
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the tetracyclic ring system.
-
Sugar Protons: A series of signals for the daunosamine moiety, including the anomeric proton (typically a doublet around δ 5.0-5.5 ppm).
-
Aliphatic Protons: Signals for the protons on the A-ring of the tetracycle.
-
Absence of Acetyl Protons: The characteristic singlet for the acetyl methyl group in Daunorubicin (around δ 2.2-2.4 ppm) will be absent.
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with deuterium in the solvent, at a downfield chemical shift.
¹³C NMR:
-
Carbonyl Carbons: Signals for the quinone carbonyls and the carboxylic acid carbonyl (downfield, >170 ppm).
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).
-
Sugar Carbons: Signals corresponding to the carbons of the daunosamine moiety.
-
Aliphatic Carbons: Signals for the sp³ hybridized carbons of the A-ring.
-
Absence of Acetyl Carbons: The signals for the acetyl carbonyl and methyl carbons in Daunorubicin will be absent. The chemical shift of the C-8 carbon will be significantly different due to the change in substituent.
2D NMR:
-
COSY: Will confirm the proton-proton connectivities within the daunosamine sugar and the aliphatic A-ring.
-
HSQC: Will directly link each proton to its attached carbon, aiding in the assignment of the ¹³C spectrum.
-
HMBC: Will be critical for confirming the overall structure. For example, correlations from the anomeric proton of the sugar to the C-7 carbon of the aglycone will confirm the glycosidic linkage. Correlations from protons on the A-ring to the C-8 carbon and the new carboxylic acid carbon will definitively place the carboxyl group.
Caption: Key 2D NMR correlations for confirming the structure of 8-Desacetyl-8-carboxy Daunorubicin.
Forced Degradation Studies: Assessing Stability and Method Specificity
Rationale: To ensure that the analytical methods are "stability-indicating," forced degradation studies are performed.[5][6] This involves subjecting the molecule to harsh conditions to intentionally produce degradation products. The analytical methods must be able to separate the intact drug from these degradants.
Experimental Protocols:
-
Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature. Anthracyclines are known to be particularly unstable in alkaline conditions.[5]
-
Oxidation: Treat with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid material to dry heat.
-
Photodegradation: Expose a solution of the compound to UV and/or visible light.
Data Analysis: The stressed samples are analyzed by the developed HPLC method. The goal is to demonstrate that any degradation products are well-resolved from the main peak of 8-Desacetyl-8-carboxy Daunorubicin, confirming the method's specificity. The degradation products can also be tentatively identified using LC-MS.
Conclusion: A Holistic Approach to Structural Certainty
The structural elucidation of 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. By following the workflow and principles outlined in this guide—from initial purity assessment and molecular weight determination to detailed spectroscopic analysis and forced degradation studies—researchers and drug development professionals can achieve a high degree of confidence in the identity and structure of this important Daunorubicin-related compound. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
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Kaushik, D., & Bansal, G. (2016). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical Analysis, 6(4), 239–247. [Link]
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Pharmaffiliates. (n.d.). Daunorubicin Hydrochloride-impurities. Retrieved from [Link]
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Kudryavtsev, P. A., et al. (2022). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. International Journal of Molecular Sciences, 23(3), 1339. [Link]
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Pharmaffiliates. (n.d.). Product Name : 8-Desacetyl-8-carboxy Daunorubicin Hydrochloride Hydrate. Retrieved from [Link]
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Purdue University. (n.d.). Synthesis of daunorubicin peptide conjugates. Purdue e-Pubs. Retrieved from [Link]
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- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Singh, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
- Martins Teixeira, M. B. (2018). Synthesis of novel anthracycline derivatives containing azido glycosides. Universidade de São Paulo.
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Kudryavtsev, P. A., et al. (2022). Design of New Daunorubicin Derivatives with High Cytotoxic Potential. International Journal of Molecular Sciences, 23(3), 1339. [Link]
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Wang, Y., et al. (2019). Conjugating Daunorubicin and Doxorubicin to GTP by Formaldehyde to Overcome Drug Resistance. Molecules, 24(12), 2297. [Link]
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Axios Research. (n.d.). Daunorubicin Impurity 8. Retrieved from [Link]
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Request PDF. (n.d.). Photophysical study on daunorubicin by fluorescence spectroscopy. Retrieved from [Link]
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